N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline

medicinal chemistry SAR libraries mass spectrometry

This C22H31NO2 aniline is a critical tool for medicinal chemistry, featuring a unique ortho-isopropoxy group (MW 341.5). Unlike the isopropyl analog (CAS 1040682-28-7, MW 325.5), this compound is differentiated by a +16 Da mass and enhanced hydrogen-bond acceptor capacity. Purchase this exact CAS to ensure valid SAR data when probing metabolic pathways, solubility, or target binding. Supplied with a lot-specific CoA.

Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
CAS No. 1040683-78-0
Cat. No. B1389086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline
CAS1040683-78-0
Molecular FormulaC22H31NO2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2OC(C)C
InChIInChI=1S/C22H31NO2/c1-6-17(4)19-11-7-9-13-21(19)25-18(5)15-23-20-12-8-10-14-22(20)24-16(2)3/h7-14,16-18,23H,6,15H2,1-5H3
InChIKeyPDSBZNHGOYNLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline (CAS 1040683-78-0): Procurement Guide for a Differentiated ortho-Isopropoxyaniline Research Tool


N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline (CAS 1040683-78-0) is a synthetic secondary aniline derivative featuring an ortho-isopropoxy substituent on the aniline ring . With molecular formula C22H31NO2 and molecular weight 341.5 g/mol, it belongs to a proprietary library of N-{2-[2-(sec-butyl)phenoxy]propyl}-substituted anilines . The compound is supplied as a research-grade reference material (purity ≥95%) by specialty chemical vendors . Its defining structural feature—an ether-linked isopropoxy group at the ortho position—distinguishes it from carbon-linked alkyl analogs and endows it with unique hydrogen-bond acceptor capacity, polarity, and metabolic stability profiles that are directly relevant to medicinal chemistry optimization and analytical method development.

Why N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline Cannot Be Replaced by Its Isopropyl or Phenoxyethoxy Analogs


Within the N-{2-[2-(sec-butyl)phenoxy]propyl}-aniline chemotype, substitution at the aniline ortho position is the principal determinant of physicochemical and pharmacological behavior. The target compound bears an isopropoxy (-O-iPr) group, which introduces a hydrogen-bond acceptor oxygen atom absent in the carbon-analog isopropyl (-iPr) derivative (CAS 1040682-28-7; C22H31NO, MW 325.5) . This single oxygen insertion produces a measurable increase in molecular weight (+16 Da), alters the compound's calculated logP and topological polar surface area (TPSA), and shifts its chromatographic retention profile . The 3-(2-phenoxyethoxy) analog (CAS 1040686-51-8) is substantially larger (C27H33NO3, MW 419.56) and more lipophilic, occupying a different property space altogether . For applications where hydrogen-bonding capacity, solubility, or metabolic soft-spot identification is critical, generic substitution across this series will yield non-equivalent results and invalidate structure–activity relationship (SAR) conclusions. Each member of this scaffold family is a distinct chemical tool and must be procured as the exact CAS-numbered entity.

Quantitative Differentiation Evidence for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline Versus Closest Analogs


Molecular Formula and Exact Mass Distinguish Isopropoxy Target from Isopropyl Carbon Analog

The target compound (CAS 1040683-78-0) differs from the closest direct analog N-{2-[2-(sec-butyl)phenoxy]propyl}-2-isopropylaniline (CAS 1040682-28-7) by substitution of an isopropoxy (-O-iPr) group for an isopropyl (-iPr) group at the aniline ortho position. This single-atom change (C→O) differentiates the molecular formula (C22H31NO2 vs. C22H31NO) and molecular weight (341.5 vs. 325.5 g/mol) . The resulting 16-Da mass shift is readily resolved by low-resolution LC-MS, enabling unequivocal identification in mixture analysis .

medicinal chemistry SAR libraries mass spectrometry

Chromatographic Retention Differentiation Driven by Isopropoxy Hydrogen-Bond Acceptor Capacity

The ortho-isopropoxy group of the target compound introduces a hydrogen-bond acceptor oxygen that reduces reversed-phase retention relative to the more lipophilic isopropyl analog. Under generic C18 gradient conditions (ACN/H2O), the target compound (CAS 1040683-78-0) exhibits a retention time shift of approximately -1.5 to -2.5 min compared to its isopropyl counterpart, attributable to the increased polarity from the ether oxygen [1]. This property also enables baseline separation of the two analogs in a single HPLC run, a prerequisite for impurity method validation .

analytical chemistry HPLC method development reverse-phase chromatography

Increased Hydrogen-Bond Acceptor Count Alters Computed Drug-Likeness and Permeability Predictions

The isopropoxy substituent adds one hydrogen-bond acceptor (HBA) atom compared to the isopropyl analog, increasing the total HBA count from 2 to 3 while the HBD count remains at 1 (secondary amine) . In computed property analysis, this change increases topological polar surface area (TPSA) by approximately 9–12 Ų and reduces calculated logP by approximately 0.3–0.5 units. The target compound's TPSA is predicted in the 30–35 Ų range, compared with 21–23 Ų for the isopropyl analog [1]. While both compounds fall within Lipinski rule-of-five space, the higher HBA count and polarity of the target compound predict moderately improved aqueous solubility and reduced passive membrane permeability.

drug design physicochemical profiling ADME prediction

Vendor-Documented Purity Specification with Batch-Specific Certificate of Analysis

The target compound is supplied with a minimum purity specification of 95% as documented by CymitQuimica (Biosynth brand) . Santa Cruz Biotechnology offers the compound in 500 mg format with a lot-specific Certificate of Analysis (CoA) that includes exact purity and water content data . In contrast, the closest analog (isopropyl derivative, CAS 1040682-28-7) is listed as 'Discontinued' at CymitQuimica across all pack sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) , limiting its commercial accessibility. The 3-(2-phenoxyethoxy) analog (CAS 1040686-51-8) is also listed as Discontinued at CymitQuimica .

quality control reference standards analytical method validation

Unique Molecular Formula Within Scaffold Family Enables Specific MS/MS Transitions for Quantitation

The target compound C22H31NO2 (MW 341.5) has a unique molecular formula within the immediate N-{2-[2-(sec-butyl)phenoxy]propyl}-aniline scaffold family: the isopropyl analog is C22H31NO (MW 325.5), the 3-(2-phenoxyethoxy) analog is C27H33NO3 (MW 419.56), and the 4-fluoro analog (CAS 1040684-82-4) is C19H24FNO (MW 301.40) . This formula uniqueness means that in triple-quadrupole MS/MS analysis, the precursor ion m/z 342.2 [M+H]+ and its collision-induced dissociation (CID) product ions are specific to this compound and will not be confounded by any other member of the series. No isobaric interference from the isopropyl analog (m/z 326.2) or the 4-fluoro analog (m/z 302.2) is possible at unit resolution .

bioanalysis LC-MS/MS quantitative pharmacology

Isopropoxy Substituent as a Metabolic Soft Spot vs. Metabolic Stability of Isopropyl Analog

The ortho-isopropoxy group in the target compound introduces an O-dealkylation metabolic liability that is absent in the carbon-linked isopropyl analog. In drug metabolism studies, alkoxy anilines are established substrates for cytochrome P450-mediated O-dealkylation, generating the corresponding phenol metabolite, whereas alkyl-substituted anilines undergo alternative pathways such as benzylic hydroxylation or N-dealkylation . This differential metabolic fate means the two compounds will produce distinct metabolite profiles in hepatocyte incubation or microsomal stability assays. For programs specifically investigating the pharmacokinetic impact of ether vs. carbon linkage at the ortho position, the target compound is the required tool [1].

drug metabolism CYP450 metabolic stability lead optimization

Recommended Application Scenarios for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Probe: Ether vs. Carbon Linker at the Aniline Ortho Position

In lead optimization programs, the target compound serves as a direct comparator to the isopropyl analog (CAS 1040682-28-7) for quantifying the impact of replacing a carbon linker with an ether oxygen at the aniline ortho position. The 16 Da mass difference, predicted logP shift of 0.3–0.5 units, and increased HBA count (3 vs. 2) provide measurable handles to assess how oxygen introduction affects target binding affinity, cellular permeability, and aqueous solubility within the same scaffold framework .

Analytical Reference Standard for LC-MS/MS Method Development and Impurity Profiling

The target compound's unique molecular formula (C22H31NO2) and precursor ion (m/z 342.2) within its scaffold family make it an ideal reference standard for developing specific and sensitive LC-MS/MS methods. Its chromatographic retention shift relative to the isopropyl analog, driven by the isopropoxy oxygen, enables baseline separation and unambiguous identification in impurity profiling of drug substance batches where both analogs may co-occur as process-related impurities [1].

Metabolic Soft-Spot Identification: O-Dealkylation Probe in Hepatocyte Stability Assays

For drug metabolism and pharmacokinetics (DMPK) groups, the target compound enables specific investigation of ortho-alkoxy O-dealkylation as a metabolic clearance pathway. Incubation in human or rodent hepatocytes, followed by metabolite identification via high-resolution mass spectrometry, can directly compare the metabolic fate of the isopropoxy-substituted aniline versus the isopropyl-substituted analog, generating actionable data for scaffold optimization [2].

Procurement of a Verified-Purity Research Tool with Batch-Specific Certificate of Analysis

The target compound is available from Santa Cruz Biotechnology (sc-331046, 500 mg, $284.00) with a lot-specific Certificate of Analysis documenting exact purity and water content. This documented quality assurance meets the requirements for use as a qualified reference material in Good Laboratory Practice (GLP) environments and regulatory-facing analytical method validation, where traceable purity data is a prerequisite for method qualification .

Quote Request

Request a Quote for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.